Pentachlorocyclopentadiene
Overview
Description
Pentachlorocyclopentadiene is a chemical compound with the molecular formula C5Cl5. It is a chlorinated derivative of cyclopentadiene and is known for its unique structure and properties. This compound is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Pentachlorocyclopentadiene can be synthesized through several methods. One common synthetic route involves the chlorination of cyclopentadiene. The reaction typically occurs in the presence of a catalyst such as iron(III) chloride, and the reaction conditions include elevated temperatures and controlled addition of chlorine gas. Industrial production methods often involve large-scale chlorination processes to produce this compound in significant quantities .
Chemical Reactions Analysis
Pentachlorocyclopentadiene undergoes various chemical reactions, including nucleophilic substitution, addition, and cyclization reactions. For example, dehydrohalogenation and subsequent nucleophilic substitution-addition reactions can occur when this compound is treated with bases such as potassium methoxide. These reactions can lead to the formation of triether derivatives . Additionally, this compound can participate in Diels-Alder reactions with compounds like prop-2-ynyl bromide, resulting in the formation of complex adducts .
Scientific Research Applications
Pentachlorocyclopentadiene is widely used in scientific research due to its unique structure and reactivity. It is employed in organic synthesis, where it serves as a building block for the synthesis of more complex molecules. In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Additionally, it finds applications in material science, where it is used to create advanced materials with specific properties.
Mechanism of Action
The mechanism of action of pentachlorocyclopentadiene involves its reactivity with various nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the cyclopentadiene ring, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Pentachlorocyclopentadiene is similar to other chlorinated cyclopentadiene derivatives, such as hexachlorocyclopentadiene and tetrachlorocyclopentadiene. this compound is unique due to its specific chlorine substitution pattern, which imparts distinct reactivity and stability. Similar compounds include hexachlorocyclopentadiene, which has six chlorine atoms, and tetrachlorocyclopentadiene, which has four chlorine atoms .
Properties
IUPAC Name |
1,2,3,4,5-pentachlorocyclopenta-1,3-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl5/c6-1-2(7)4(9)5(10)3(1)8/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEJYXWMSKCTFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024248 | |
Record name | Pentachlorocyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25329-35-5, 25154-43-2 | |
Record name | 1,2,3,4,5-Pentachloro-1,3-cyclopentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25329-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,5-Pentachlorocyclopenta-1,3-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentachlorocyclopentadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025329355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentachlorocyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTACHLOROCYCLOPENTADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9WB3883I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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